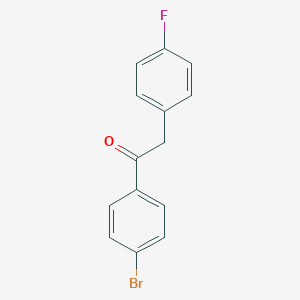

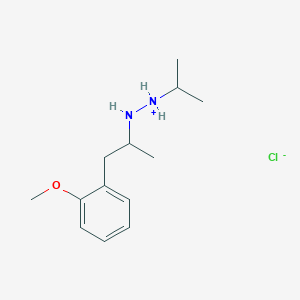

4'-Bromo-2-(4-fluorophenyl)acetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromoacetophenone derivatives typically involves multi-step reactions starting from readily available precursors. A notable method includes bromination, followed by acylation reactions. For instance, bromo-dichloroacetophenone derivatives have been synthesized through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70% (Yang Feng-ke, 2004). Furthermore, the Suzuki cross-coupling reaction has been employed for synthesizing difluorophenyl acetophenone derivatives, achieving high yields and showcasing the adaptability of palladium-catalyzed coupling methods in synthesizing complex acetophenone structures (Deng Ji-hua, 2008).

Molecular Structure Analysis

Molecular structure analysis, typically through spectroscopic methods like IR, NMR, and X-ray crystallography, confirms the configuration of synthesized compounds. For example, the structure of 4-(2',4'-difluorophenyl)acetophenone was characterized by IR, 1HNMR, and single crystal X-ray diffractometry, ensuring the accuracy of the synthetic process (Deng Ji-hua, 2008).

Chemical Reactions and Properties

Bromoacetophenone derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates. The bromination of acetophenones in sulfuric acid demonstrates the reactivity of the aromatic ring, leading to a mixture of brominated products depending on the reaction conditions (Y. Gol'dfarb et al., 1971). Additionally, bromoacetophenone-pyrrolecarboxamide conjugates have been explored for their photoinducible DNA cleaving activities, indicating the utility of bromoacetophenone derivatives in biochemical applications (P. Wender, R. Jeon, 1999).

Wissenschaftliche Forschungsanwendungen

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of fluorinated acetophenones, including compounds related to 4'-Bromo-2-(4-fluorophenyl)acetophenone, has been studied using 19F nuclear magnetic resonance (NMR). This research explored the enzymatic conversion of these acetophenones to their corresponding phenyl acetates by Pseudomonas fluorescens and purified 4′-hydroxyacetophenone monooxygenase (HAPMO). The phenyl acetates produced are valuable intermediates for further chemical synthesis, indicating a significant application in the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Enantioselective Microbial Reduction

An enantioselective microbial reduction process has been developed to produce chiral intermediates from 2-bromo-4-fluoro acetophenone, demonstrating the compound's utility in synthesizing biologically active molecules. Various microorganisms, including yeast and bacterial strains, have been used to achieve high yields and enantiomeric excess of the reduction product, showcasing the potential of 4'-Bromo-2-(4-fluorophenyl)acetophenone derivatives in the pharmaceutical industry (Patel et al., 2004).

Synthesis of Fluorinated Benzothiazepines and Pyrazolines

The compound has been employed as a precursor in the synthesis of various fluorinated benzothiazepines and pyrazolines, indicating its importance in medicinal chemistry. These synthesized compounds, derived from reactions involving 4-Bromo-2-fluorobenzaldehyde, have potential applications in drug development due to their anticipated biological activities (Jagadhani, Kundlikar, & Karale, 2015).

DNA Cleavage Studies

Bromofluoroacetophenone derivatives, including those related to 4'-Bromo-2-(4-fluorophenyl)acetophenone, have been explored for their DNA cleaving abilities upon excitation. These studies reveal potential applications in the development of novel photonucleases for genetic engineering and molecular biology research (Wender & Jeon, 2003).

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHOHVUUDBKYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558095 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-(4-fluorophenyl)acetophenone | |

CAS RN |

107028-32-0 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)